Ring-Size Expansion: Molecular Weight and Heavy Atom Count vs. Piperazine Analog
Replacing the six‑membered piperazine ring (comparator 3-(piperazin-1-yl)propanenitrile) with the seven‑membered 1,4-diazepane ring of the target compound increases molecular weight by 14.02 g·mol⁻¹ (from 139.20 to 153.22 g·mol⁻¹) and adds one heavy atom [1][2]. This modification alters ring conformational flexibility and can affect target‑binding entropy without changing lipophilicity (XLogP3 = -0.7 for both) [1][2].
| Evidence Dimension | Molecular weight (g·mol⁻¹) and heavy atom count |
|---|---|
| Target Compound Data | 153.22 g·mol⁻¹; 11 heavy atoms |
| Comparator Or Baseline | 3-(Piperazin-1-yl)propanenitrile: 139.20 g·mol⁻¹; 10 heavy atoms |
| Quantified Difference | +14.02 g·mol⁻¹ (+10.1%); +1 heavy atom |
| Conditions | Computed values from PubChem 2.1/2.2 (standardised pipeline) |
Why This Matters
The 10% mass increment and additional atom may be critical for structure‑based drug design where scaffold size directly influences binding pocket occupancy.
- [1] PubChem Compound Summary for CID 43251191, 3-(1,4-Diazepan-1-yl)propanenitrile. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/1094633-63-2 (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary for CID 2052050, 3-(Piperazin-1-yl)propanenitrile. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/34064-86-3 (accessed 2026-04-24). View Source
